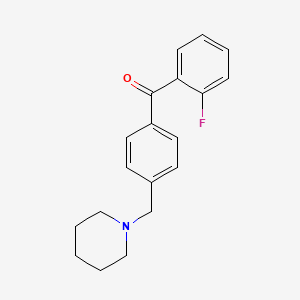

2-Fluoro-4'-piperidinomethyl benzophenone

Description

Contextualization within Modern Fluorinated Organic Chemistry

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. nih.gov The presence of a fluorine atom, as seen in the 2-fluoro-substituted phenyl ring of the title compound, can profoundly alter a molecule's physicochemical and biological properties. Fluorine's high electronegativity and small size can lead to enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeability. nih.gov The strategic placement of fluorine can also influence the acidity or basicity of nearby functional groups, further modulating the molecule's behavior in a biological system. nih.gov

Key Effects of Fluorination in Drug Design:

| Property Affected | Consequence of Fluorination |

| Metabolic Stability | Increased resistance to metabolic degradation, leading to longer half-life. |

| Binding Affinity | Can enhance interactions with target proteins through unique electronic effects. |

| Lipophilicity | Generally increases, which can improve cell membrane permeability. |

| pKa | Can alter the acidity or basicity of nearby functional groups, affecting solubility and target interaction. |

Significance of Benzophenone (B1666685) Frameworks in Synthetic Design

The benzophenone core is a diaryl ketone structure that is prevalent in a wide array of chemically and biologically important molecules. This framework is not only a key structural motif in numerous natural products but also serves as a versatile building block in organic synthesis. Benzophenone derivatives are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. Furthermore, the benzophenone scaffold is utilized in photochemistry and materials science, for instance, in the development of UV stabilizers and fluorescent dyes. The substitution pattern on the two phenyl rings of the benzophenone core allows for fine-tuning of its electronic and steric properties, making it an attractive scaffold for the design of new functional molecules.

Structure

3D Structure

Properties

IUPAC Name |

(2-fluorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FNO/c20-18-7-3-2-6-17(18)19(22)16-10-8-15(9-11-16)14-21-12-4-1-5-13-21/h2-3,6-11H,1,4-5,12-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPSZNZQNDRJODV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642702 | |

| Record name | (2-Fluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898775-29-6 | |

| Record name | Methanone, (2-fluorophenyl)[4-(1-piperidinylmethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898775-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Fluorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 2 Fluoro 4 Piperidinomethyl Benzophenone

Retrosynthetic Analysis and Route Design Principles

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.comslideshare.net This process involves mentally breaking bonds in the target molecule to identify potential synthetic precursors. For 2-Fluoro-4'-piperidinomethyl benzophenone (B1666685), two primary disconnections are logical. The first is the carbon-nitrogen bond of the piperidinomethyl group, and the second is the carbon-carbon bond of the ketone, which forms the benzophenone core.

Synthesis of the Fluorinated Benzophenone Core

The fluorinated benzophenone core is a key structural motif, and its synthesis can be achieved through several established methods in organic chemistry.

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the synthesis of fluorinated aromatic compounds. libretexts.org In the context of fluorinated benzophenones, this strategy can be employed to introduce the fluorine atom onto the aromatic ring. For instance, a highly activated aromatic ring with multiple electron-withdrawing groups can undergo nucleophilic substitution with a fluoride (B91410) ion source. rsc.orgnih.gov However, for less activated systems, this approach can be challenging. An iterative approach, where sequential substitutions are performed on a poly-fluorinated precursor, can also be a viable route to asymmetrically substituted fluorinated benzophenones. nih.gov

| Reaction | Substrate | Reagent | Product | Reference |

| Nucleophilic Aromatic Substitution | Poly-fluorinated benzophenone | Nucleophile (e.g., amine, alkoxide) | Asymmetrically substituted fluorinated benzophenone | nih.gov |

| Nucleophilic Aromatic Substitution | Activated aryl halide | Fluoride source | Fluoroaromatic compound | rsc.orgnih.gov |

While the carbon-fluorine bond is the strongest single bond to carbon, recent advances in catalysis have enabled its activation for cross-coupling reactions. researchgate.netdigitellinc.comrsc.org Transition metal catalysts, particularly those based on palladium, nickel, and copper, can facilitate the coupling of aryl fluorides with various partners. nih.gov This approach is generally considered more advanced and is often employed when other methods are not feasible. The direct coupling of a 2-fluoroaryl organometallic reagent with a suitable 4'-functionalized benzoyl chloride or vice versa represents a potential, albeit challenging, route to the desired benzophenone core.

| Reaction | Catalyst | Reactant 1 | Reactant 2 | Product | Reference |

| C-F Bond Activation/Cross-Coupling | Transition Metal Complex | Aryl Fluoride | Coupling Partner | Functionalized Arene | researchgate.netdigitellinc.comrsc.org |

| Suzuki-Miyaura Coupling | Palladium Catalyst | Aryl Halide/Triflate | Arylboronic Acid | Biaryl Ketone | nih.gov |

Direct fluorination involves the introduction of a fluorine atom onto a pre-existing organic molecule. For benzophenone precursors, electrophilic fluorinating agents can be used to install a fluorine atom on an electron-rich aromatic ring. Conversely, nucleophilic fluorination of a suitable precursor, such as a diaryliodonium salt or an arylboronic acid, can also be effective. arkat-usa.org Another approach is the direct fluorination of a carbonyl group in a benzophenone to a geminal difluoride using reagents like Deoxo-Fluor®. researchgate.netresearchgate.net While not directly applicable to forming a C-F bond on the aromatic ring, it highlights the methods available for introducing fluorine into the broader benzophenone scaffold.

| Fluorination Method | Reagent | Substrate | Product | Reference |

| Nucleophilic Fluorination | Fluoride Source | Diaryliodonium Salt | Aryl Fluoride | arkat-usa.org |

| Deoxyfluorination | Deoxo-Fluor® | Benzophenone | gem-Difluoromethylenearene | researchgate.netresearchgate.net |

The Friedel-Crafts acylation is a classic and widely used method for the synthesis of benzophenones. wikipedia.orgsigmaaldrich.comorganic-chemistry.orglibretexts.org This reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride. acs.org For the synthesis of the 2-fluoro-4'-functionalized benzophenone core, a Friedel-Crafts acylation of a suitable 4-substituted benzene (B151609) derivative with 2-fluorobenzoyl chloride is a direct and efficient approach. epa.gov The regioselectivity of the acylation is governed by the nature of the substituent on the benzene ring.

| Reaction | Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| Friedel-Crafts Acylation | Arene | Acyl Chloride/Anhydride | Lewis Acid (e.g., AlCl₃) | Aryl Ketone | wikipedia.orgsigmaaldrich.comorganic-chemistry.orglibretexts.org |

| Friedel-Crafts Acylation | 4-Substituted Benzene | 2-Fluorobenzoyl Chloride | Lewis Acid | 2-Fluoro-4'-substituted benzophenone | epa.gov |

Introduction of the Piperidinomethyl Moiety

Once the benzophenone core with a suitable handle at the 4'-position is synthesized, the final step is the introduction of the piperidinomethyl group. A common and effective method for this transformation is the Mannich reaction. researchgate.netnih.govwikipedia.orgorganic-chemistry.org The classical Mannich reaction involves the aminoalkylation of a carbon acid using formaldehyde (B43269) and a secondary amine, such as piperidine (B6355638). In the context of synthesizing 2-Fluoro-4'-piperidinomethyl benzophenone, if the 4'-substituent is a methyl group, it can be first halogenated at the benzylic position, followed by nucleophilic substitution with piperidine. Alternatively, if the 4'-substituent is an aldehyde, reductive amination with piperidine would yield the desired product.

A more direct approach, if the 4'-position of the benzophenone is sufficiently activated, would be a direct aminomethylation. However, a more common strategy involves the synthesis of a 4'-halomethyl or 4'-formyl benzophenone intermediate, which can then be readily converted to the final product.

| Reaction | Substrate | Reagents | Product | Reference |

| Benzylic Bromination followed by Nucleophilic Substitution | 4'-Methylbenzophenone | NBS, Initiator; then Piperidine | 4'-(Piperidinomethyl)benzophenone | N/A |

| Reductive Amination | 4'-Formylbenzophenone | Piperidine, Reducing Agent (e.g., NaBH₃CN) | 4'-(Piperidinomethyl)benzophenone | N/A |

| Mannich Reaction | Activated Arene/Ketone | Formaldehyde, Piperidine | Aminomethylated Product | researchgate.netnih.govwikipedia.orgorganic-chemistry.org |

Formation of Carbon-Nitrogen Bonds via Alkylation or Amination Reactions

The crucial carbon-nitrogen bond that connects the piperidine ring to the benzophenone core is typically formed through nucleophilic substitution or reductive amination reactions.

One common and effective method is the N-alkylation of piperidine with a suitable electrophile, such as 2-fluoro-4'-(halomethyl)benzophenone (e.g., bromomethyl or chloromethyl derivative). In this reaction, the nitrogen atom of the piperidine acts as a nucleophile, displacing the halide to form the desired product. The reaction is often carried out in the presence of a base, such as potassium carbonate or triethylamine, to neutralize the hydrogen halide formed as a byproduct. The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) being commonly employed. researchgate.net To ensure mono-alkylation and prevent the formation of quaternary ammonium (B1175870) salts, the reaction conditions, such as the stoichiometry of the reactants and the rate of addition of the alkylating agent, are carefully controlled. researchgate.net

Utilization of Piperidine as a Nucleophilic Reagent in Coupling Reactions

Piperidine is a potent nucleophile and can be utilized in various coupling reactions to form the C-N bond in this compound. While direct nucleophilic aromatic substitution on an unactivated aryl halide at the 4'-position of the benzophenone is generally not feasible, the use of a pre-functionalized benzophenone is a more viable strategy.

As mentioned in the previous section, the most direct application of piperidine as a nucleophile is in the alkylation reaction with a 4'-(halomethyl)-2-fluorobenzophenone. This reaction is a classic example of nucleophilic substitution where piperidine attacks the electrophilic benzylic carbon.

In a broader context of coupling reactions, palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds. However, these are typically used for coupling amines with aryl halides. For the synthesis of this compound, a direct Buchwald-Hartwig coupling is less likely for the final step, as the connection is to a benzylic carbon rather than directly to the aromatic ring of the benzophenone.

The reactivity of piperidine as a nucleophile is fundamental to the successful synthesis of the target molecule, primarily through the well-established and efficient N-alkylation pathway.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of pharmaceutical compounds like this compound is crucial for minimizing environmental impact and enhancing sustainability.

Maximizing Atom Economy in Synthetic Pathways

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.com Synthetic routes with high atom economy are designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. primescholars.com

For the synthesis of this compound, a reaction with excellent atom economy is a direct addition or rearrangement. However, the likely synthetic pathways involve substitution reactions, which inherently have lower atom economy due to the formation of byproducts.

For instance, in the N-alkylation of piperidine with 2-fluoro-4'-(bromomethyl)benzophenone , the theoretical atom economy can be calculated as follows:

Reaction: C₁₂H₈BrFO + C₅H₁₁N → C₁₈H₁₈FNO + HBr

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| 2-Fluoro-4'-(bromomethyl)benzophenone | C₁₄H₁₀BrFO | ~293.13 |

| Piperidine | C₅H₁₁N | ~85.15 |

| Total Mass of Reactants | ~378.28 | |

| This compound | C₁₉H₂₀FNO | ~297.37 |

| Mass of Desired Product | ~297.37 |

Atom Economy (%) = (Molar Mass of Desired Product / Total Molar Mass of Reactants) x 100 Atom Economy (%) = (297.37 / 378.28) x 100 ≈ 78.6%

While a 78.6% atom economy is reasonable for a substitution reaction, there is still room for improvement by, for example, finding uses for the hydrobromic acid (HBr) byproduct or developing alternative synthetic routes with fewer byproducts.

Selection and Development of Environmentally Benign Solvents and Reaction Media

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. The ideal solvent is non-toxic, biodegradable, and derived from renewable resources.

In the synthesis of this compound, traditional polar aprotic solvents like DMF and acetonitrile, while effective, have environmental and health concerns. Greener alternatives are being explored for similar transformations. For nucleophilic substitution reactions like the N-alkylation of piperidine, glycerol has been investigated as a green solvent. researchgate.net It is biodegradable, non-toxic, and has a high boiling point. Another potential green solvent is 2-methyltetrahydrofuran (2-MeTHF) , which is derived from renewable resources and is a suitable alternative to tetrahydrofuran (B95107) (THF). For reactions that require an aqueous medium, water is the greenest solvent of all.

The following table presents some potential environmentally benign solvents that could be considered for the synthesis of this compound, along with their properties.

| Solvent | Properties | Potential Application |

| Water | Non-toxic, non-flammable, readily available | Reductive amination (if reactants are soluble) |

| Ethanol (B145695) | Biodegradable, low toxicity, renewable | N-alkylation, work-up and purification |

| Ethyl acetate | Low toxicity, biodegradable | N-alkylation, extraction |

| Glycerol | Non-toxic, biodegradable, high boiling point | Nucleophilic substitution |

| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable resource, higher boiling point than THF | Friedel-Crafts acylation, N-alkylation |

Implementation of Catalytic Methods for Enhanced Efficiency and Selectivity

Catalytic reactions are a cornerstone of green chemistry as they can significantly reduce energy consumption, increase reaction rates, and improve selectivity, all while using only a small amount of the catalyst which can often be recycled.

In the synthesis of this compound, several steps can benefit from catalysis. The initial Friedel-Crafts acylation to form the benzophenone core, which traditionally uses stoichiometric amounts of Lewis acids like aluminum chloride, can be made greener by using catalytic amounts of more environmentally friendly catalysts such as iron(III) chloride or zeolites. beilstein-journals.org

For the N-alkylation step , while it is often carried out without a catalyst, phase-transfer catalysts can be employed to enhance the reaction rate, especially in biphasic systems, which can simplify product isolation and reduce the use of organic solvents. Furthermore, the development of catalytic methods for the N-alkylation of amines using alcohols instead of alkyl halides is a significant advancement in green chemistry. acs.orgnih.govrsc.org This "borrowing hydrogen" methodology, often catalyzed by iridium or ruthenium complexes, produces water as the only byproduct, resulting in a much higher atom economy. acs.orgnih.govrsc.org

Waste Prevention and Minimization Strategies

Waste prevention is the first and most important principle of green chemistry. Strategies to minimize waste in the synthesis of this compound should be implemented at every stage of the process.

One key strategy is the use of one-pot or tandem reactions , which can reduce the number of work-up and purification steps, thereby minimizing solvent use and waste generation. For example, a one-pot reductive amination combines the formation of the iminium ion and its reduction in a single reaction vessel. researchgate.net

Another important aspect is the recycling and reuse of materials . This includes the recovery and reuse of catalysts, as well as the distillation and reuse of solvents. For instance, in a catalytic Friedel-Crafts acylation, the catalyst can be recovered and reused for subsequent batches.

Finally, process optimization plays a crucial role in waste minimization. By carefully controlling reaction parameters such as temperature, pressure, and reaction time, the formation of byproducts can be minimized, leading to higher yields of the desired product and less waste to be treated.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 2 Fluoro 4 Piperidinomethyl Benzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. diva-portal.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Comprehensive ¹H, ¹³C, and ¹⁹F NMR Spectral Analysis

A thorough analysis of one-dimensional ¹H, ¹³C, and ¹⁹F NMR spectra is the initial step in the structural elucidation of 2-Fluoro-4'-piperidinomethyl benzophenone (B1666685).

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons and their neighboring environments. Key signals include those from the aromatic protons on both the fluoro-substituted and piperidinomethyl-substituted rings, the methylene (B1212753) protons of the piperidinomethyl group, and the protons of the piperidine (B6355638) ring itself. The chemical shifts, integration values, and coupling patterns of these signals provide crucial information for assigning specific protons to their positions in the molecule.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. The spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons (with those directly bonded to fluorine or the piperidinomethyl group showing characteristic shifts), the methylene carbon of the linker, and the carbons of the piperidine ring.

¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR is a highly specific and sensitive technique for analysis. thermofisher.combiophysics.org The fluorine-19 spectrum typically displays a single signal for the fluorine atom on the benzophenone core. The chemical shift of this signal is indicative of its electronic environment, and its coupling to nearby protons (¹H-¹⁹F coupling) can further confirm its position on the aromatic ring. thermofisher.com The broader chemical shift range in ¹⁹F NMR helps in resolving individual fluorine-containing functional groups. thermofisher.com

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for 2-Fluoro-4'-piperidinomethyl benzophenone

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹⁹F Chemical Shift (ppm) |

|---|---|---|---|

| Aromatic H (fluoro-ring) | 7.1 - 7.8 | 115 - 165 | -110 to -120 |

| Aromatic H (piperidino-ring) | 7.3 - 7.7 | 128 - 145 | N/A |

| -CH₂- (linker) | ~3.5 | ~63 | N/A |

| Piperidine H (α to N) | ~2.4 | ~54 | N/A |

| Piperidine H (β, γ to N) | ~1.4 - 1.6 | ~24, ~26 | N/A |

Note: This is a generalized prediction. Actual chemical shifts can vary based on solvent and experimental conditions.

Application of Two-Dimensional NMR Techniques (COSY, HSQC/HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals observed in 1D spectra and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. It is used to trace the connectivity of protons within the aromatic rings and the piperidine ring, confirming the arrangement of substituents.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons directly to the carbons to which they are attached. This allows for the definitive assignment of both ¹H and ¹³C signals for all protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). It is crucial for establishing the connectivity between different functional groups, for instance, linking the methylene linker to the correct aromatic ring and the piperidine nitrogen.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for accurately determining the molecular weight and elemental composition of a compound. nih.govnih.govresearchgate.net By providing a highly accurate mass measurement, HRMS allows for the unambiguous determination of the molecular formula of this compound. This is a critical step in confirming the identity of the synthesized compound. The high resolution is necessary to distinguish the target compound from other molecules with the same nominal mass but different elemental compositions. thermofisher.com

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₀H₂₂FNO |

| Exact Mass | 311.1685 |

| Measured m/z | [Experimental Value] |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an effective tool for identifying the functional groups present in a molecule. thermofisher.com For this compound, the IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups.

Key expected vibrational modes include:

C=O Stretch: A strong absorption band in the region of 1650-1680 cm⁻¹ is characteristic of the benzophenone carbonyl group.

C-F Stretch: A strong band in the range of 1100-1300 cm⁻¹ indicates the presence of the carbon-fluorine bond.

Aromatic C-H Stretch: Signals above 3000 cm⁻¹ are typical for aromatic C-H bonds.

Aliphatic C-H Stretch: Absorptions in the 2800-3000 cm⁻¹ region correspond to the C-H bonds of the piperidine and methylene groups.

Aromatic C=C Bending: Bands in the 1450-1600 cm⁻¹ region are indicative of the aromatic rings.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| C=O (Ketone) | 1650 - 1680 |

| C-F (Aryl Fluoride) | 1100 - 1300 |

| Aromatic C-H | > 3000 |

| Aliphatic C-H | 2800 - 3000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The benzophenone chromophore is expected to exhibit characteristic absorption bands.

The UV-Vis spectrum of this compound will likely show absorptions corresponding to:

π → π* transitions: These are typically intense absorptions occurring at shorter wavelengths, associated with the aromatic rings and the carbonyl group.

n → π* transitions: A weaker absorption at a longer wavelength is expected for the promotion of a non-bonding electron from the oxygen of the carbonyl group to an anti-bonding π* orbital. The absorption spectrum of benzophenone itself peaks at a wavelength of approximately 260 nm. researchgate.net

Table 4: Expected UV-Vis Absorption Maxima for this compound

| Transition | Expected λ_max (nm) |

|---|---|

| π → π* | ~250 - 280 |

X-ray Crystallography for Definitive Solid-State Structural Characterization

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov By diffracting X-rays through a single crystal of the compound, a detailed map of electron density can be generated, from which the positions of all atoms can be determined with high precision.

This technique provides definitive information on:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact spatial arrangement of the atoms, including the torsion angles between the aromatic rings and the conformation of the piperidine ring. nih.gov

Intermolecular interactions: How the molecules pack together in the crystal lattice, including any hydrogen bonding or other non-covalent interactions. eurjchem.com

The crystal structure would confirm the connectivity established by NMR and provide an unambiguous depiction of the molecule's solid-state architecture. The compound would likely crystallize in a common space group such as monoclinic or triclinic. mdpi.com

Table 5: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | [Experimental Value] |

| b (Å) | [Experimental Value] |

| c (Å) | [Experimental Value] |

| β (°) | [Experimental Value] |

| Volume (ų) | [Experimental Value] |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a chemical compound. This process provides the mass percentages of the constituent elements, which can then be compared against theoretically calculated values derived from the compound's molecular formula. This comparison is a critical step in verifying the empirical formula and assessing the purity of a synthesized compound.

For this compound, the molecular formula is established as C19H20FNO. Based on this formula, the theoretical elemental composition has been calculated. These calculated values serve as a benchmark for comparison with experimental results.

Detailed research findings from peer-reviewed literature regarding the experimental elemental analysis of this compound were not available in the sources reviewed for this article. Therefore, a direct comparison between theoretical and experimental values cannot be presented. However, the theoretical composition provides the expected values that would confirm the successful synthesis and purity of the compound.

The following interactive data table outlines the calculated elemental composition for this compound.

| Element | Symbol | Atomic Mass (amu) | Moles in Compound | Mass in Compound ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 19 | 228.19 | 76.74 |

| Hydrogen | H | 1.008 | 20 | 20.16 | 6.78 |

| Fluorine | F | 19.00 | 1 | 19.00 | 6.39 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 4.71 |

| Oxygen | O | 16.00 | 1 | 16.00 | 5.38 |

| Total | 297.36 | 100.00 |

This table of calculated values is essential for researchers working on the synthesis of this compound, as it provides the target percentages for carbon, hydrogen, fluorine, nitrogen, and oxygen that should be obtained from experimental elemental analysis to verify the compound's identity and purity.

Theoretical and Computational Chemistry Studies of 2 Fluoro 4 Piperidinomethyl Benzophenone

Quantum Chemical Investigations

Quantum chemical methods are foundational to understanding the electronic nature of a molecule.

Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity Predictions

DFT is a workhorse of computational chemistry used to determine the electronic structure of molecules. For 2-Fluoro-4'-piperidinomethyl benzophenone (B1666685), a DFT analysis would typically calculate properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. rsc.org Reactivity descriptors like chemical hardness, softness, and electrophilicity index could also be derived to predict how the molecule might interact with other chemical species. nih.gov While studies on related benzophenone derivatives exist, showing how substitutions affect electronic properties, specific data for the title compound is not available. peerj.comnih.gov

Ab Initio Molecular Orbital Calculations for High-Level Electronic Description

Ab initio methods, which are based on first principles without empirical parameters, offer a higher level of theory for describing electronic structure. researchgate.net These calculations are more computationally intensive but can provide more accurate energies and properties. researchgate.net For a molecule of this size, methods like Hartree-Fock (HF) or more advanced post-HF methods could be used to refine the understanding of its electronic behavior. drugtargetreview.com Such calculations would provide a benchmark against which DFT results could be compared, but no such studies have been published for 2-Fluoro-4'-piperidinomethyl benzophenone.

Reaction Mechanism Elucidation for Synthetic Pathways and Transformations

Computational chemistry can be used to model chemical reactions, helping to understand the mechanisms of synthesis and potential transformations. By calculating the energies of reactants, transition states, and products, researchers can predict the feasibility of a reaction pathway. For this compound, this could involve modeling its synthesis, for instance, via a Friedel-Crafts acylation followed by functionalization of the piperidine (B6355638) moiety. It could also be used to predict its metabolic fate or degradation pathways by modeling potential reactions like oxidation or hydrolysis. However, the literature lacks specific computational studies on the reaction mechanisms involving this compound.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a view of the dynamic behavior of the compound. An MD simulation of this compound, typically in a solvent like water, would reveal how the molecule moves, flexes, and interacts with its environment. This is particularly important for understanding how the molecule might bind to a biological target, as both the ligand and the receptor are dynamic entities. These simulations could highlight key intermolecular interactions, such as hydrogen bonds or van der Waals forces, but such specific simulations for this compound have not been reported.

In Silico Screening and Ligand Design Principles based on the Compound's Structure

The structure of this compound could serve as a starting point for designing new molecules with specific biological activities, a process often aided by in silico (computational) screening. Techniques like molecular docking could be used to predict how this molecule and its derivatives might bind to a specific protein target. The benzophenone scaffold is present in many biologically active compounds, and the specific substitution pattern of this molecule could be analyzed to derive structure-activity relationships (SAR). This would involve computationally generating a library of related compounds and evaluating their predicted binding affinity to a target of interest, guiding the synthesis of more potent and selective ligands. This represents a potential application for the compound's structure, but published research detailing such an effort is currently unavailable.

Chemical Reactivity and Transformational Chemistry of 2 Fluoro 4 Piperidinomethyl Benzophenone

Reactivity of the Aryl Fluoride (B91410) Moiety

The fluorine atom attached to one of the phenyl rings is a key site of reactivity. Its presence enables transformations that are central to modern synthetic methodologies, primarily through C-F bond activation and nucleophilic aromatic substitution.

The carbon-fluorine bond, while strong, can be activated by various transition metal complexes, opening pathways for cross-coupling and functionalization reactions. This activation is a significant area of research for creating complex molecules from readily available fluoroaromatics. For 2-Fluoro-4'-piperidinomethyl benzophenone (B1666685), the ortho-carbonyl group can act as a directing group, potentially influencing the regioselectivity of C-F activation or adjacent C-H activation events.

Catalytic systems based on metals such as palladium, nickel, rhodium, and copper are commonly employed for such transformations. These reactions typically proceed via an oxidative addition of the C-F bond to a low-valent metal center. The resulting organometallic intermediate can then undergo further reactions, such as reductive elimination with a coupling partner, to form new carbon-carbon or carbon-heteroatom bonds. While specific studies on 2-Fluoro-4'-piperidinomethyl benzophenone are not prevalent, its reactivity can be inferred from established principles.

Table 1: Potential Transition Metal-Catalyzed C-F Bond Transformations

| Reaction Type | Typical Catalytic System | Potential Coupling Partner | Expected Product Class |

| Suzuki Coupling | Pd(0) complexes (e.g., Pd(PPh₃)₄) + Base | Aryl/Vinyl Boronic Acids | Biaryl or Styrenyl Benzophenones |

| Sonogashira Coupling | Pd(0)/Cu(I) complexes + Base | Terminal Alkynes | Alkynyl-substituted Benzophenones |

| Buchwald-Hartwig Amination | Pd(0) or Pd(II) complexes + Base | Primary/Secondary Amines | Amino-substituted Benzophenones |

| C-H Arylation | Pd(II) catalysts (e.g., Pd(OAc)₂) | Arenes/Heteroarenes | Biaryl Benzophenones |

| Defluorinative Silylation | Ni(0) or Rh(I) complexes | Silylating Agents | Silyl-substituted Benzophenones |

The fluorinated aromatic ring in this compound is susceptible to nucleophilic aromatic substitution (SNAr). The reaction is facilitated by the presence of the strongly electron-withdrawing benzoyl group, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. The fluorine atom is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack.

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized carbanionic intermediate. The negative charge is delocalized onto the oxygen atom of the ortho-carbonyl group, significantly stabilizing the intermediate and lowering the activation energy for the reaction. In the subsequent step, the fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product. A wide variety of nucleophiles can be employed in this reaction. masterorganicchemistry.com

Table 2: Representative Nucleophilic Aromatic Substitution (SNAr) Reactions

| Nucleophile | Reagent Example | Product Type |

| Alkoxide | Sodium Methoxide (NaOMe) | 2-Methoxy-4'-piperidinomethyl benzophenone |

| Amine | Pyrrolidine | 2-(Pyrrolidin-1-yl)-4'-piperidinomethyl benzophenone |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 2-(Phenylthio)-4'-piperidinomethyl benzophenone |

| Hydroxide | Sodium Hydroxide (NaOH) | 2-Hydroxy-4'-piperidinomethyl benzophenone |

| Azide | Sodium Azide (NaN₃) | 2-Azido-4'-piperidinomethyl benzophenone |

Reactivity of the Ketone Functional Group

The benzophenone unit contains a carbonyl group that is a classic electrophile, though its reactivity is tempered by the steric hindrance of the two attached aryl rings. Nevertheless, it undergoes a range of characteristic reactions.

The polarized carbon-oxygen double bond of the ketone allows for nucleophilic addition reactions, which are fundamental to carbonyl chemistry. masterorganicchemistry.com Strong, irreversible nucleophiles like organometallic reagents and hydrides readily add to the carbonyl carbon.

Organometallic Reagents: Grignard reagents (R-MgX) and organolithium compounds (R-Li) attack the carbonyl carbon to form a tertiary alcohol after acidic workup. youtube.com

Hydride Reduction: Reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) deliver a hydride ion (H⁻) to the carbonyl carbon, yielding the corresponding secondary alcohol, (2-fluorophenyl)(4-(piperidin-1-ylmethyl)phenyl)methanol. ksu.edu.sa

Derivative Formation: The ketone can react with primary amines (R-NH₂) under acidic catalysis to form imines (Schiff bases). It can also react with other nitrogen nucleophiles like hydroxylamine (B1172632) (to form an oxime) or hydrazine (B178648) (to form a hydrazone).

However, due to significant steric hindrance from the two bulky aryl groups, benzophenones are notably unreactive towards some nucleophiles, such as sodium bisulfite (NaHSO₃), with which simpler ketones or aldehydes readily form addition products. doubtnut.com

Table 3: Common Reactions at the Ketone Carbonyl

| Reagent(s) | Reaction Type | Product Functional Group |

| 1. Phenylmagnesium bromide (PhMgBr) 2. H₃O⁺ | Grignard Reaction | Tertiary Alcohol |

| 1. Sodium Borohydride (NaBH₄) 2. H₃O⁺ | Hydride Reduction | Secondary Alcohol |

| Aniline (PhNH₂), H⁺ catalyst | Imine Formation | Imine (Schiff Base) |

| Ph₃P=CH₂, THF | Wittig Reaction | Alkene |

| HCN, KCN | Cyanohydrin Formation | Cyanohydrin |

The benzophenone moiety can undergo both reduction and oxidation reactions under specific conditions.

Reduction: Beyond reduction to the secondary alcohol (benzhydrol derivative) with hydrides, the carbonyl group can be completely reduced to a methylene (B1212753) group (-CH₂-). This transformation is typically achieved under harsh conditions, such as the Clemmensen reduction (amalgamated zinc and concentrated HCl) or the Wolff-Kishner reduction (hydrazine and a strong base at high temperature). Photochemical reduction is also a characteristic reaction of benzophenones. In the presence of a hydrogen donor like isopropyl alcohol, UV irradiation excites the benzophenone to its triplet state, which then abstracts a hydrogen atom to form a ketyl radical. Two ketyl radicals can then dimerize to form a pinacol (B44631) derivative. nih.govresearchgate.net

Oxidation: The ketone functional group is generally resistant to oxidation. However, the aromatic rings can be forced to react under powerful oxidizing conditions. Strong oxidizing agents like hot potassium permanganate (B83412) or persulfate can lead to oxidative degradation and cleavage of the aromatic rings. tandfonline.comnih.gov Advanced oxidation processes using UV light in combination with oxidants like H₂O₂ or persulfate can also degrade the benzophenone structure through radical mechanisms. elsevierpure.comnih.gov

Transformations Involving the Piperidine (B6355638) Nitrogen

The tertiary amine nitrogen of the piperidine ring is both basic and nucleophilic, providing a third distinct site for chemical reactions within the molecule.

The lone pair of electrons on the nitrogen atom can readily act as a nucleophile, attacking a variety of electrophiles.

Quaternization: As a typical tertiary amine, the piperidine nitrogen reacts with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) via the Menshutkin reaction to form a quaternary ammonium (B1175870) salt. researchgate.netnih.govresearchgate.net This reaction introduces a permanent positive charge and can significantly alter the physical properties of the molecule.

N-Oxide Formation: The nucleophilic nitrogen can be oxidized by reagents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding N-oxide. google.comgoogle.com Piperidine N-oxides are often more polar than their parent amines and have been explored as potential prodrugs in medicinal chemistry, as they can be reduced back to the tertiary amine in vivo. google.comnih.gov

Table 4: Key Reactions of the Piperidine Nitrogen

| Reagent | Reaction Type | Product Functional Group |

| Methyl Iodide (CH₃I) | Quaternization (N-Alkylation) | Quaternary Ammonium Salt |

| Benzyl Bromide (BnBr) | Quaternization (N-Alkylation) | Quaternary Ammonium Salt |

| meta-Chloroperoxybenzoic acid (m-CPBA) | N-Oxidation | Tertiary Amine N-Oxide |

| Hydrogen Peroxide (H₂O₂) | N-Oxidation | Tertiary Amine N-Oxide |

| H⁺ (e.g., from HCl) | Acid-Base Reaction | Piperidinium Salt |

Amine-Based Reactions (e.g., Enamine Formation, N-Alkylation, Acylation)

The tertiary amine of the piperidine moiety is a key site for various chemical transformations.

N-Alkylation: The nitrogen atom of the piperidine ring possesses a lone pair of electrons, making it nucleophilic and susceptible to alkylation. Reaction with alkyl halides (R-X, where X is a halogen) can lead to the formation of quaternary ammonium salts. This is a standard reaction for tertiary amines, including piperidine derivatives. researchgate.netnih.gov The reaction proceeds via a nucleophilic substitution mechanism where the piperidine nitrogen attacks the electrophilic carbon of the alkyl halide. The presence of a base such as potassium carbonate can be used to facilitate the reaction by neutralizing the formed acid. researchgate.net

Acylation: The piperidine nitrogen can also undergo acylation when treated with acylating agents such as acid chlorides or anhydrides. This reaction results in the formation of an amide. For instance, reaction with acetyl chloride would yield the corresponding N-acetylpiperidinium salt. This reactivity is a general characteristic of secondary and tertiary amines. rsc.org

Enamine Formation: While piperidine itself is a secondary amine and is widely used to form enamines from ketones and aldehydes, the piperidine in this compound is part of a tertiary amine structure (N-substituted piperidine). wikipedia.org Therefore, it cannot directly participate in enamine formation in the classical sense, which requires a proton on the nitrogen to be lost.

A summary of expected amine-based reactions is presented in the table below.

| Reaction Type | Reagents | Expected Product |

| N-Alkylation | Alkyl halide (e.g., CH₃I) | Quaternary ammonium salt |

| Acylation | Acyl chloride (e.g., CH₃COCl) | N-acylpiperidinium salt |

Quaternization Reactions and Iminium Salt Formation

Quaternization Reactions: As mentioned in the N-alkylation section, the piperidine nitrogen in this compound is readily susceptible to quaternization. This reaction involves the treatment of the compound with an alkylating agent, leading to the formation of a quaternary ammonium salt. nih.govresearchgate.net The rate and success of the quaternization reaction can be influenced by the nature of the alkylating agent and the reaction conditions, such as solvent and temperature. mdpi.com For instance, the use of more reactive alkylating agents like methyl iodide or benzyl bromide would be expected to proceed efficiently. mdpi.com

Iminium Salt Formation: Iminium salts can be formed from tertiary amines through oxidation or by reaction with electrophiles. While direct formation from this specific benzophenone derivative is not extensively documented, analogous reactions are known. For instance, oxidation of the piperidine ring could potentially lead to the formation of a cyclic iminium ion. Furthermore, in the presence of a strong acid, protonation of the nitrogen would occur, which is a precursor step in some reactions that might lead to iminium species.

The table below summarizes the expected products from these reactions.

| Reaction Type | Reagents/Conditions | Expected Product |

| Quaternization | Alkyl halide (e.g., C₂H₅Br) | N-ethyl-N-(4-(2-fluorobenzoyl)benzyl)piperidinium bromide |

| Iminium Salt Formation | Oxidation (e.g., with Hg(OAc)₂) | Cyclic iminium salt |

Photochemical Reactivity of Benzophenone Derivatives

The benzophenone core of the molecule is a well-studied chromophore, and its photochemical behavior is characterized by efficient intersystem crossing to the triplet state upon absorption of UV light. bgsu.edu This triplet state is a biradical and is responsible for the majority of the photochemical reactions of benzophenones. researchgate.net

Upon irradiation with UV light, this compound is expected to exhibit photochemical reactivity characteristic of benzophenone derivatives. The primary photochemical process is the excitation of the benzophenone moiety to its first excited singlet state (S1), which then undergoes rapid and efficient intersystem crossing to the triplet state (T1). bgsu.edu

The triplet state of benzophenone is known to abstract hydrogen atoms from suitable donors, leading to the formation of a ketyl radical. capes.gov.br In the context of this compound, potential hydrogen donors are present in the molecule itself (intramolecular hydrogen abstraction) or in the surrounding solvent or other molecules (intermolecular hydrogen abstraction). The piperidinomethyl group, with its multiple C-H bonds, could be a potential intramolecular hydrogen source.

Furthermore, the presence of the fluorine atom on the benzophenone ring can influence the photophysical properties and reactivity of the molecule. Fluorine substitution can affect the energy levels of the excited states and the efficiency of intersystem crossing. nih.gov Studies on other benzophenone derivatives have shown that additives can be released and undergo phototransformation upon exposure to sunlight. rsc.org

The photochemical reactions of benzophenone derivatives can lead to various products, including pinacols from the dimerization of ketyl radicals or products resulting from the reaction of the ketyl radical with other species in the reaction medium. bgsu.edu The specific photochemical products of this compound would depend on the reaction conditions, such as the solvent and the presence of other reactants.

The table below outlines the expected photochemical behavior.

| Process | Description |

| UV Excitation | Absorption of UV light promotes the molecule to an excited singlet state (S1). |

| Intersystem Crossing | Efficient conversion from the singlet state (S1) to the triplet state (T1). |

| Hydrogen Abstraction | The triplet state can abstract a hydrogen atom, forming a ketyl radical. |

Utilization of 2 Fluoro 4 Piperidinomethyl Benzophenone As a Molecular Scaffold and in Advanced Materials Research

Design of Novel Ligands and Coordination Complexes Based on the Compound's Architecture

There is no specific information available in the searched scientific literature regarding the design and synthesis of novel ligands and coordination complexes based on the molecular architecture of 2-Fluoro-4'-piperidinomethyl benzophenone (B1666685).

In a broader context, the benzophenone scaffold is a common starting point in medicinal chemistry for the development of new bioactive molecules. google.com The presence of nitrogen and oxygen atoms in the piperidinomethyl and carbonyl groups, respectively, provides potential coordination sites for metal ions. The synthesis of coordination compounds often involves the reaction of a ligand containing such donor atoms with a metal salt, leading to the formation of metal complexes with specific geometries and electronic properties. nih.gov However, no such studies have been specifically reported for 2-Fluoro-4'-piperidinomethyl benzophenone.

Integration into Polymeric Structures and Functional Materials

Specific research on the integration of this compound into polymeric structures and functional materials is not available in the current scientific literature.

Generally, benzophenone derivatives can be incorporated into polymers to act as photoinitiators for UV-induced polymerization. google.com Fluorinated polymers are also a significant area of materials science, known for their unique properties such as thermal and chemical stability. pageplace.de The synthesis of such functional polymers often involves the polymerization of monomers containing the desired functional groups. While methods exist for creating fluorinated polymers and for incorporating benzophenone moieties, there are no specific reports of these techniques being applied to this compound.

Development of Chemical Probes and Reagents

There is no specific information available regarding the development of chemical probes and reagents directly from this compound.

Benzophenone-containing molecules are widely utilized as photoaffinity labeling probes in chemical biology. nih.govnih.gov Upon UV irradiation, the benzophenone group can form a covalent bond with nearby molecules, allowing for the identification of binding partners and the study of molecular interactions. nih.gov While this is a common application for the benzophenone scaffold, there are no published studies detailing the use of this compound for this purpose.

Exploration in Supramolecular Chemistry and Self-Assembly for Structured Materials

There is no specific research available on the exploration of this compound in supramolecular chemistry and self-assembly.

The self-assembly of molecules into ordered structures is a key area of supramolecular chemistry. Benzophenone derivatives have been shown to self-assemble, and in some cases, form nanofibers in combination with other molecules like amino acids. nih.gov Fluorinated compounds can also influence self-assembly processes through specific intermolecular interactions. nih.gov However, the supramolecular behavior of this compound has not been specifically investigated in the available literature.

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Efficient Synthetic Routes

The classical synthesis of benzophenone (B1666685) derivatives, often relying on Friedel-Crafts acylation, is effective but can generate significant waste and utilize harsh reagents. tandfonline.comnih.gov Future research is increasingly directed towards "green chemistry" principles to mitigate environmental impact. youtube.com This involves exploring alternative solvents, catalysts, and energy sources. For instance, the use of sunlight for the photoreduction of benzophenone using ethanol (B145695) as a solvent exemplifies a move towards more sustainable practices. youtube.com

Key areas for developing more sustainable routes include:

Catalyst Innovation : Moving away from stoichiometric Lewis acids (like AlCl₃ in Friedel-Crafts) towards catalytic, recyclable alternatives.

Alternative Acylation Methods : Investigating transition-metal-catalyzed methods, such as photoredox and nickel-catalyzed cross-coupling of aromatic acids with organohalides, which offer milder conditions and broader functional group tolerance. nih.gov

Solvent Minimization : Employing solvent-free reaction conditions or using greener solvents like ethanol instead of traditional chlorinated solvents. youtube.com

Atom Economy : Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, such as modern cross-coupling reactions. organic-chemistry.org

A comparative overview of traditional versus emerging synthetic philosophies is presented below.

| Feature | Traditional Synthesis (e.g., Friedel-Crafts) | Sustainable/Efficient Synthesis |

| Catalyst | Stoichiometric, often harsh Lewis acids | Catalytic, recyclable transition metals or photocatalysts |

| Reagents | Acid chlorides, activated carbonyls nih.gov | Carboxylic acids, arylboronic acids nih.govresearchgate.net |

| Solvents | Often chlorinated solvents | Greener alternatives (e.g., ethanol), solvent-free conditions youtube.com |

| Byproducts | Significant inorganic salt waste | Reduced waste streams |

| Conditions | Often harsh, high temperatures | Milder, ambient temperatures possible nih.gov |

Integration with Automated Synthesis and High-Throughput Experimentation

The complexity of multi-substituted molecules like 2-Fluoro-4'-piperidinomethyl benzophenone makes their synthesis and optimization a time-consuming process. High-Throughput Experimentation (HTE) and automated synthesis platforms are emerging as transformative tools to accelerate this discovery process. youtube.comwikipedia.org

HTE allows for the parallel execution of hundreds of experiments on a microscale, enabling rapid screening of a vast array of catalysts, reagents, solvents, and reaction conditions. jstar-research.comnih.gov This data-rich approach shortens development times and allows for the discovery of optimal synthetic conditions that might be missed in traditional, sequential experimentation. jstar-research.com The advantages of HTE are particularly relevant for optimizing challenging cross-coupling reactions often used in the synthesis of complex benzophenones. jstar-research.com

Key Advantages of High-Throughput Experimentation (HTE) jstar-research.com

Shorter development times

Efficient use of precious starting materials

Generation of large, high-quality datasets

Exploration of a wider range of reaction conditions

Improved comparability between experiments

Automated synthesis platforms can execute entire synthetic sequences, including reaction, work-up, and purification, with minimal human intervention. wikipedia.org For a molecule like this compound, an automated platform could be programmed to perform the final reductive amination or a similar reaction to install the piperidinomethyl group across a range of substrates. This not only increases efficiency and reproducibility but also enhances safety by minimizing chemists' exposure to potentially hazardous reagents. wikipedia.org

Advanced Theoretical Modeling for Predictive Chemical Properties and Transformations

Computational chemistry offers a powerful, non-empirical approach to understanding and predicting the behavior of molecules. For this compound, theoretical modeling can provide profound insights into its electronic structure, reactivity, and spectroscopic properties before a single experiment is conducted.

Density Functional Theory (DFT) is a particularly valuable tool for studying benzophenone derivatives. tandfonline.comresearchgate.net It can be used to:

Predict Reactivity : Calculate electron density maps and molecular orbital energies to identify the most likely sites for electrophilic or nucleophilic attack, guiding the design of new chemical transformations.

Simulate Spectra : Predict spectroscopic properties such as NMR, IR, and UV-Vis spectra, which can aid in the characterization of newly synthesized compounds. tandfonline.com The benzophenone core is known for its UV-absorbing properties, and DFT can help predict how different substituents influence the absorption maxima. researchgate.netmdpi.com

Elucidate Mechanisms : Model reaction pathways and transition states to understand the detailed mechanism of a chemical transformation, which is crucial for optimizing reaction conditions.

By correlating computational data with experimental results, researchers can build robust predictive models. These models can then be used to virtually screen new derivatives with desired properties, significantly reducing the time and resources spent on empirical synthesis and testing.

Exploration of Novel Chemical Transformations and Reactivity Patterns

While the synthesis of the benzophenone core is well-established, ongoing research seeks to uncover novel reactivity patterns for this scaffold, particularly when substituted with activating or directing groups like fluorine. researchgate.net The fluorine atom in this compound can significantly influence the molecule's reactivity through both inductive and steric effects.

One area of emerging research is the exploration of unexpected, domino-like reactions. For example, studies on α-fluorinated benzophenones have shown that under McMurry reaction conditions, they can undergo a remarkable fusion to form 9,10-diphenylanthracene (B110198) derivatives, a transformation that involves the cleavage of a highly stable aromatic C-F bond. researchgate.net Investigating whether the 2-fluoro substitution in the target compound could facilitate similar unprecedented transformations is a compelling research direction.

Furthermore, the benzophenone moiety itself can act as a versatile chemical handle. Its carbonyl group can be a site for various nucleophilic additions or reductions. The aromatic rings, activated by the fluorine and piperidinomethyl groups, could be subjected to further functionalization through late-stage C-H activation, allowing for the rapid generation of a library of analogs with diverse properties. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 2-Fluoro-4'-piperidinomethyl benzophenone?

- Methodology : A Friedel-Crafts acylation approach using anhydrous AlCl₃ as a catalyst in dry nitrobenzene (80–90°C, 45 min) is a common method for benzophenone derivatives. Post-reaction, steam distillation removes nitrobenzene, followed by extraction and recrystallization from ethanol to purify the product . For piperidine modifications, nucleophilic substitution or reductive amination can introduce the piperidinomethyl group, as seen in structurally related pharmacophores .

Q. How can single-crystal X-ray diffraction (XRD) be used to characterize this compound?

- Methodology : XRD analysis confirms bond lengths (e.g., C–F: ~1.357 Å) and dihedral angles between aromatic rings (e.g., ~57°), critical for assessing steric and electronic effects. Hydrogen bonding networks (e.g., O–H⋯O interactions) stabilize the crystal structure, which can be visualized using software like Mercury .

Q. What preliminary biological activities are associated with fluorinated benzophenones?

- Methodology : In vitro assays for antifungal activity (e.g., against Candida spp.) and anti-inflammatory properties (COX-2 inhibition) are standard. Fluorinated benzophenones often exhibit enhanced bioavailability and target affinity due to fluorine’s electronegativity . Estrogenic/anti-androgenic activity can be screened via receptor-binding assays (e.g., ERα/AR transactivation) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

- Methodology :

- Substituent Variation : Replace the fluoro group with Cl or CF₃ to assess electronic effects on binding .

- Piperidine Modifications : Introduce spirocyclic or benzyl groups to the piperidine ring to enhance CNS penetration or metabolic stability .

- Quantitative SAR (QSAR) : Use computational tools (e.g., Schrödinger’s Maestro) to correlate logP, polar surface area, and IC₅₀ values .

Q. What analytical challenges arise in detecting trace levels of this compound in environmental or biological matrices?

- Methodology :

- Sample Prep : Solid-phase extraction (SPE) with C18 cartridges enriches trace amounts from aqueous samples .

- Detection : GC-MS with derivatization (e.g., BSTFA for hydroxyl groups) achieves limits of quantification (LOQ) <10 mg/kg . For in vivo studies, LC-HRMS with isotopic labeling improves sensitivity .

Q. How do contradictions in toxicological data (e.g., carcinogenicity vs. non-carcinogenicity) impact risk assessment?

- Methodology :

- Weight of Evidence : Compare IARC’s 2B classification (based on rodent hepatotoxicity) with CEPA’s conclusion of low ecological hazard .

- Mechanistic Studies : Use in vitro genotoxicity assays (e.g., Ames test, Comet assay) to clarify DNA damage potential .

- Dose-Response Modeling : Apply benchmark dose (BMD) analysis to reconcile high-dose animal data with human exposure scenarios .

Q. What computational approaches predict this compound’s interactions with cytochrome P450 enzymes?

- Methodology :

- Docking Simulations : Use AutoDock Vina to model binding to CYP3A4/2D6 active sites, focusing on hydrogen bonding with heme iron .

- MD Simulations : GROMACS can simulate metabolite formation (e.g., 4-hydroxy derivatives) and assess reactive intermediates .

Q. What mechanisms underlie its potential endocrine-disrupting effects?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.